molecular formula C16H16N2O2 B5617587 N-[4-(acetylamino)phenyl]-2-phenylacetamide

N-[4-(acetylamino)phenyl]-2-phenylacetamide

Cat. No. B5617587
M. Wt: 268.31 g/mol
InChI Key: QTWDZRNUDPMLLY-UHFFFAOYSA-N
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Description

"N-[4-(acetylamino)phenyl]-2-phenylacetamide" is a chemical compound that has been studied for various properties and applications. It is related to other acetylamino phenyl derivatives and has been synthesized and analyzed in various research settings.

Synthesis Analysis

A study by (Ghazzali et al., 2012) demonstrated a microwave-assisted synthesis of similar compounds, highlighting a facile approach for creating these derivatives. Another research by (Vavasori et al., 2023) discussed a one-pot synthesis method, indicating an efficient way to synthesize related compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been explored in various studies. (Ghazzali et al., 2012) provided insights into the molecular structure through X-ray diffraction and other techniques. (Gowda et al., 2007) discussed the crystal structure of a closely related compound, offering valuable information on its molecular conformation.

Chemical Reactions and Properties

The chemical reactions and properties of this compound are diverse. (Högestätt et al., 2005) described the transformation of acetaminophen into bioactive derivatives, showing the compound's reactivity. The study by (Mella et al., 2004) on chemical additions also offers insights into the compound's reactivity.

Physical Properties Analysis

Physical properties such as stability, solubility, and melting point are crucial for understanding a compound's behavior. While specific studies on "N-[4-(acetylamino)phenyl]-2-phenylacetamide" were not found, related research can provide contextual understanding. (Gemborys et al., 1978) and (Camerman et al., 2005) provide details on the synthesis and structural stability of related compounds.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals and stability under various conditions, are key to understanding this compound. (Volkov et al., 2019) discussed the oxidative cross-coupling of related compounds, giving insights into potential chemical interactions.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)17-14-7-9-15(10-8-14)18-16(20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWDZRNUDPMLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-phenylacetamide

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